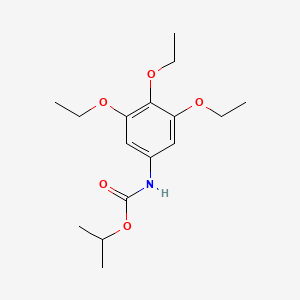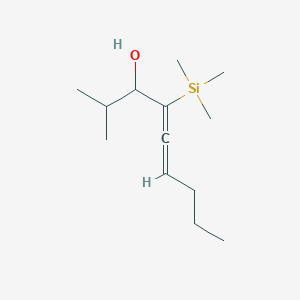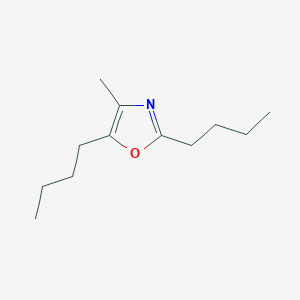![molecular formula C15H12Cl2O B14406834 1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene CAS No. 86767-10-4](/img/structure/B14406834.png)
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene is a chemical compound that has garnered interest in various fields of scientific research. This compound is particularly notable for its applications in molecular biology and biochemistry, where it is used to study cellular pathways and protein functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene typically involves the reaction of 1,3-dichlorobenzene with 4-methoxyphenylacetylene under specific conditions. The reaction is often catalyzed by a palladium-based catalyst in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alkanes.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene is widely used in scientific research, particularly in:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of cellular pathways and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets within cells. The compound can modulate the activity of certain proteins and enzymes, thereby affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dichloro-2-[1-(4-methoxyphenyl)ethenyl]benzene
- 1,4-Dichloro-2-[1-(3-chlorophenyl)ethenyl]benzene
- 2,3-Dibromo-1,4-dichlorobenzene
Uniqueness
1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
86767-10-4 |
|---|---|
Formule moléculaire |
C15H12Cl2O |
Poids moléculaire |
279.2 g/mol |
Nom IUPAC |
1,3-dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H12Cl2O/c1-10(11-3-5-15(18-2)6-4-11)12-7-13(16)9-14(17)8-12/h3-9H,1H2,2H3 |
Clé InChI |
UQEDTDQAXUSJCK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
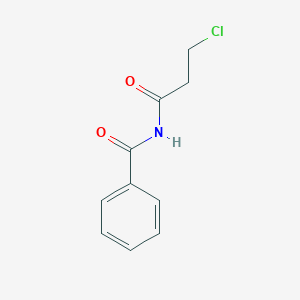
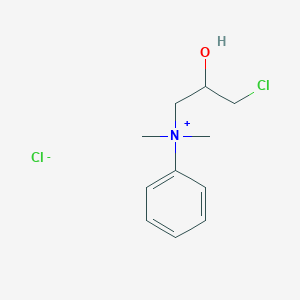
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)
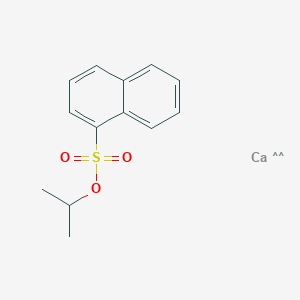
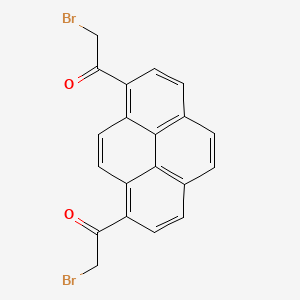
![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
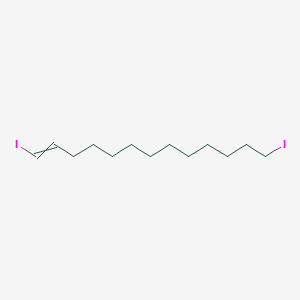
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
